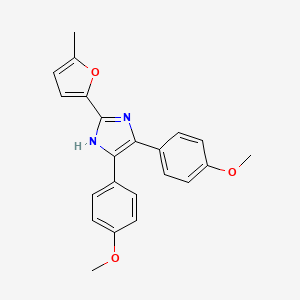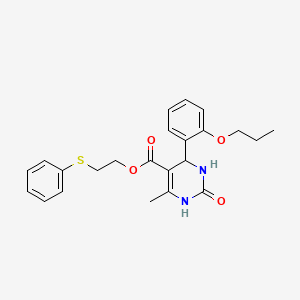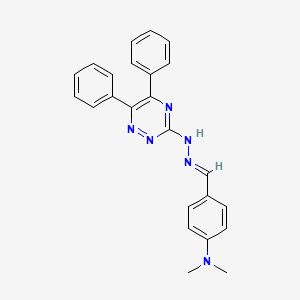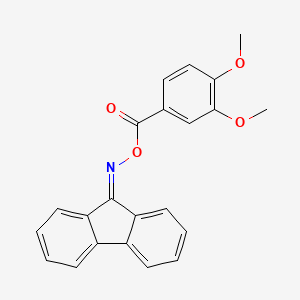![molecular formula C15H23NO3 B3854452 1-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]pyrrolidine](/img/structure/B3854452.png)
1-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]pyrrolidine
Overview
Description
1-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a 3-methoxyphenoxyethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]pyrrolidine typically involves the reaction of 3-methoxyphenol with ethylene oxide to form 3-methoxyphenoxyethanol. This intermediate is then reacted with 2-chloroethylpyrrolidine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrrolidine ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of 3-hydroxyphenoxyethoxyethylpyrrolidine.
Reduction: Formation of 1-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]piperidine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]pyrrolidine
- 1-[2-[2-(4-Methoxyphenoxy)ethoxy]ethyl]pyrrolidine
- 1-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]piperidine
Uniqueness
1-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]pyrrolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-17-14-5-4-6-15(13-14)19-12-11-18-10-9-16-7-2-3-8-16/h4-6,13H,2-3,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSYCFBDVFPSIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-chloro-4-nitrobenzamide](/img/structure/B3854375.png)
![ethyl (2E)-2-[(3-carbamoyl-4-chlorophenyl)hydrazinylidene]-2-cyanoacetate](/img/structure/B3854377.png)
![1-[4-(3-methylbutoxy)benzoyl]proline](/img/structure/B3854394.png)

![N-{2-[2-(8-hydroxy-5,7-dimethyl-2-quinolinyl)vinyl]phenyl}acetamide](/img/structure/B3854410.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide](/img/structure/B3854428.png)
![4-[6-(2,5-dimethylphenoxy)hexyl]morpholine](/img/structure/B3854436.png)
![N'-[(E)-[4-(diethylamino)phenyl]methylideneamino]-N-phenylbutanediamide](/img/structure/B3854442.png)
![ethyl N-[(3,4-dichlorophenyl)carbamoyloxy]-N-methylcarbamate](/img/structure/B3854446.png)
![1-[3-(4-methoxyphenyl)acryloyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B3854448.png)
![N,N'-bis[(E)-(4-methylphenyl)methylideneamino]decanediamide](/img/structure/B3854459.png)


